1-Bromo-2-ethyl-4-iodobenzene
Description
Contextual Overview of Polyhalogenated Aromatics in Chemical Research
Polyhalogenated aromatic compounds are a class of organic molecules that feature multiple halogen atoms attached to an aromatic ring. science.govmdpi.com These compounds are significant in various fields of chemical research. science.govmdpi.com They often serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. mdpi.com The presence of different halogen atoms on the aromatic ring allows for selective chemical transformations, a feature that is highly sought after in synthetic chemistry. acs.org
However, the stability and persistence of some polyhalogenated aromatic compounds can also make them environmental pollutants. science.govmdpi.com Research in this area is not only focused on their synthesis and application but also on understanding their environmental fate and developing methods for their degradation. science.gov The study of their physicochemical properties, such as solubility and partitioning behavior, is crucial for predicting their environmental impact. researchgate.net
Importance of 1-Bromo-2-ethyl-4-iodobenzene in Contemporary Synthetic Chemistry and Advanced Materials Science
This compound is a valuable reagent in modern organic synthesis. Its structure, featuring a bromine, an iodine, and an ethyl group on a benzene (B151609) ring, provides multiple reactive sites. This allows for selective cross-coupling reactions, which are fundamental in constructing complex organic molecules. acs.org The differential reactivity of the carbon-bromine and carbon-iodine bonds enables chemists to introduce different functional groups in a stepwise and controlled manner.
This compound serves as a key building block in the synthesis of a variety of organic materials. sigmaaldrich.commyskinrecipes.com For instance, it is used in the preparation of compounds for applications in materials science. sigmaaldrich.comvulcanchem.com A patent describes its use in a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds, highlighting its role in creating larger, more complex molecular architectures. google.com
Scope and Objectives of Research on this compound
The primary objective of research on this compound is to leverage its unique chemical structure for the efficient synthesis of novel organic compounds. Key research goals include:
Developing Selective Functionalization Methods: A major focus is on exploiting the different reactivities of the C-Br and C-I bonds to achieve site-selective cross-coupling reactions. This allows for the precise and controlled construction of complex molecular frameworks. acs.org
Synthesizing Novel Materials: Researchers are exploring the use of this compound as a precursor for new materials with specific electronic, optical, or biological properties. sigmaaldrich.comvulcanchem.com
Exploring Reaction Mechanisms: Understanding the mechanisms of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, is crucial for optimizing reaction conditions and expanding their synthetic utility. google.com
Interactive Data Table
| Property | Value |
| Chemical Formula | C8H8BrI |
| CAS Number | 1160573-87-4 |
| Molecular Weight | 342.96 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-ethyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOHJCNSAAUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679224 | |
| Record name | 1-Bromo-2-ethyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-87-4 | |
| Record name | 1-Bromo-2-ethyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-ethyl-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches to 1 Bromo 2 Ethyl 4 Iodobenzene
Historical Evolution of Aryl Halide Synthesis Relevant to 1-Bromo-2-ethyl-4-iodobenzene
The synthesis of aryl halides, foundational to the preparation of compounds like this compound, has been a cornerstone of organic chemistry for over a century. Early methods primarily relied on direct electrophilic halogenation of aromatic rings. However, these reactions often suffered from a lack of regioselectivity, leading to mixtures of isomers, especially in the presence of multiple directing groups.
A significant breakthrough was the discovery of the Sandmeyer reaction in 1884, which provided a reliable method for converting aryl amines into aryl halides via diazonium salt intermediates. wikipedia.orglscollege.ac.in This reaction offered a powerful tool for introducing halogens at specific positions on an aromatic ring, dictated by the position of the initial amino group. This diazotization-mediated approach remains a staple in the synthesis of specifically substituted aryl halides.
The 20th century, particularly the latter half, witnessed the advent of transition metal-catalyzed cross-coupling reactions, which revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions named after pioneers like Heck, Suzuki, and Sonogashira, primarily utilizing palladium catalysts, enabled the construction of complex aryl structures from aryl halide precursors. nih.govbeilstein-journals.orgchemrxiv.org These methods are crucial not only for the final steps of a synthesis but also for preparing the substituted precursors required for molecules like this compound. This evolution from classical electrophilic substitution to diazotization and then to sophisticated metal-catalyzed reactions has provided chemists with a versatile and powerful toolkit for the precise construction of complex aromatic molecules.
Targeted Synthetic Routes for this compound
The synthesis of a tri-substituted benzene (B151609) ring like this compound requires careful strategic planning to ensure the correct placement of the bromo, ethyl, and iodo groups. The directing effects of the substituents at each stage of the synthesis are paramount.
Regioselective Halogenation Strategies
Regioselective halogenation is a critical step in the synthesis of polysubstituted aromatic compounds. The directing effects of the substituents on the benzene ring guide the position of the incoming halogen. In the context of synthesizing this compound, one must consider the directing properties of the ethyl group (ortho-, para-directing) and the halogens (ortho-, para-directing but deactivating).
A plausible strategy would involve introducing the substituents in a sequence that leverages these directing effects. For instance, starting with 1-ethyl-3-iodobenzene, the ethyl group (ortho-, para-directing) and the iodine atom (ortho-, para-directing) would direct an incoming electrophile. The most likely positions for bromination would be ortho to the ethyl group and ortho to the iodine. This could potentially lead to the desired this compound, although a mixture of isomers is possible. Modern methods often employ specific catalysts or directing groups to enhance regioselectivity in such halogenation reactions. organic-chemistry.orgmdpi.com
Diazotization-Mediated Iodination and Bromination Protocols
The Sandmeyer reaction and related diazotization protocols offer a highly regioselective method for introducing bromine and iodine onto an aromatic ring. wikipedia.orgnih.gov A synthetic route for this compound could strategically employ this method.
One potential pathway begins with an appropriately substituted aniline (B41778). For example, starting with 3-bromo-4-ethylaniline (B1291989), a diazotization reaction followed by treatment with potassium iodide would place the iodine atom at the position of the original amino group, yielding this compound. The challenge then becomes the synthesis of the 3-bromo-4-ethylaniline precursor.
A well-documented laboratory route for a related compound, 1-bromo-4-iodobenzene (B50087), involves treating 4-bromoaniline (B143363) with sulfuric acid and sodium nitrite (B80452) to form the diazonium salt, which is then reacted with potassium iodide. wikipedia.org This highlights the reliability of the Sandmeyer-type reaction for introducing an iodo group.
Table 1: Comparison of Halogenation Methods
| Method | Typical Reagents | Key Advantage | Potential Challenge |
|---|---|---|---|
| Electrophilic Halogenation | Br2/FeBr3, I2/HNO3 | Direct functionalization of the aromatic ring. | Lack of regioselectivity, potential for polyhalogenation. |
| Diazotization (Sandmeyer) | 1. NaNO2, H+ 2. CuBr or KI | Excellent regiocontrol based on the position of the precursor amino group. nih.gov | Requires the synthesis of the corresponding aniline precursor. |
Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis (e.g., Heck, Suzuki-Miyaura, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are indispensable for building the substituted benzene precursors needed for the synthesis of this compound. nih.gov These reactions excel at forming carbon-carbon bonds.
For instance, a Suzuki-Miyaura coupling could be used to construct a precursor like 4-bromo-3-ethylphenylboronic acid. This intermediate could then be coupled with another partner or undergo further functionalization. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govchemrxiv.org
The Sonogashira coupling is particularly useful for introducing alkyne functionalities. While not directly leading to the ethyl group, an ethynyl (B1212043) group can be introduced and subsequently reduced to an ethyl group. The differential reactivity of C-I versus C-Br bonds in Sonogashira couplings is also a valuable synthetic tool, with the C-I bond being more reactive. wikipedia.org This allows for selective reactions at one halogen site while leaving the other intact for subsequent transformations.
Multi-Step Synthesis from Readily Available Precursors
A practical synthesis of this compound would likely involve a multi-step sequence starting from a simple, commercially available material such as ethylbenzene (B125841). A plausible synthetic route is outlined below:
Nitration of Ethylbenzene: Ethylbenzene can be nitrated using a mixture of nitric acid and sulfuric acid. The ethyl group is an ortho-, para-director, leading to a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene. The para isomer, 4-nitroethylbenzene, is typically the major product and can be separated.
Reduction of the Nitro Group: The nitro group of 4-nitroethylbenzene can be reduced to an amino group using standard conditions, such as tin and hydrochloric acid or catalytic hydrogenation, to yield 4-ethylaniline (B1216643).
Iodination via Diazotization: 4-ethylaniline can then undergo a Sandmeyer-type reaction. Diazotization with sodium nitrite and an acid, followed by treatment with potassium iodide, will replace the amino group with iodine to produce 4-ethyl-1-iodobenzene.
Regioselective Bromination: The final step would be the bromination of 4-ethyl-1-iodobenzene. The ethyl group directs ortho, and the iodo group directs ortho. Both substituents direct to the same position (position 2 relative to the ethyl group), leading to the regioselective formation of the desired product, this compound.
This strategic sequence ensures the correct placement of all three substituents by carefully considering their directing effects at each stage.
Optimization of Reaction Conditions and Yield for this compound Synthesis
For diazotization-iodination reactions , key parameters to control include temperature, acid concentration, and the stoichiometry of the reagents. Diazonium salts are often unstable at higher temperatures, so these reactions are typically carried out at low temperatures (0–5 °C). sci-hub.se The choice of acid and solvent can also influence the outcome.
In transition metal-catalyzed coupling reactions , such as the Suzuki-Miyaura coupling, several factors must be optimized. These include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For example, in the synthesis of biaryl compounds, potassium phosphate (B84403) is often used as a base, and a mixture of ethanol (B145695) and water can be an effective solvent system. nih.gov The catalyst loading is also a critical parameter to balance reaction efficiency with cost.
Table 2: Key Parameters for Optimization in Suzuki-Miyaura Coupling
| Parameter | Common Options | Effect on Reaction |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd(OH)2 | Affects reaction rate and efficiency. |
| Ligand | Phosphine-based ligands (e.g., S-Phos) | Influences catalyst stability and selectivity. beilstein-journals.org |
| Base | K3PO4, K2CO3, Na2CO3 | Essential for the transmetalation step. |
| Solvent | Toluene, Dioxane, Ethanol/Water | Affects solubility of reactants and catalyst activity. nih.gov |
| Temperature | Room Temperature to Reflux | Influences reaction kinetics; higher temperatures can increase rate but may lead to side products. |
For the final regioselective bromination step, conditions would need to be carefully controlled to favor mono-bromination and prevent the formation of di-brominated byproducts. The choice of brominating agent (e.g., Br2, N-bromosuccinimide) and catalyst (e.g., a Lewis acid) would be critical. The reaction temperature and time would also be optimized to achieve high conversion to the desired product while minimizing side reactions.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to minimize the environmental impact of chemical synthesis. For a molecule such as this compound, this involves exploring alternative reagents, solvents, and energy inputs for the key halogenation steps. Plausible synthetic routes to this compound involve either the iodination of 1-bromo-3-ethylbenzene (B123539) or the bromination of 1-ethyl-3-iodobenzene. Greener alternatives to classical electrophilic aromatic substitution and Sandmeyer-type reactions are of particular interest.
Traditional halogenations of aromatic compounds often employ chlorinated solvents like carbon tetrachloride or hazardous polar aprotic solvents. Green chemistry promotes the use of safer alternatives.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. For halogenation reactions, ILs can enhance the reactivity of the halogenating agent and can often be recycled. For instance, Brønsted acidic ionic liquids have been shown to catalyze the alkylation of benzene, a related transformation. In the context of halogenation, nitrate (B79036) ionic liquids have been used for the oxidative halogenation of aromatic compounds where the only by-product is water. google.com
Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," is a highly effective green approach. This can be achieved through techniques like mechanochemistry (ball milling) or by simply heating a mixture of solid reactants. Solvent-free bromination of various aromatic compounds has been successfully achieved using reagents like sodium bromide with oxone under mechanical milling conditions, often resulting in good to excellent yields. rsc.org Similarly, solvent-free iodination of arenes can be performed at room temperature using iodine and an oxidizing agent. biosynth.com
The choice of reagents and catalysts is a cornerstone of green synthesis, aiming to replace hazardous substances with more benign alternatives.
Heterogeneous Catalysts: Using solid catalysts that can be easily separated from the reaction mixture and reused is a key green chemistry principle. Zeolites, for example, have been employed to induce high para-selectivity in the electrophilic bromination of substituted benzenes. acs.org Metal-organic frameworks (MOFs) are also emerging as promising catalysts for green halogenation of aromatic compounds. nih.gov
Enzymatic Halogenation: Biocatalysis offers a highly selective and environmentally friendly route to halogenated compounds. Halogenase enzymes can operate under mild conditions (ambient temperature and neutral pH) in aqueous media. While the direct enzymatic synthesis of this compound has not been reported, the principles of enzymatic halogenation on aromatic rings are well-established. mdma.chsemanticscholar.org These enzymes utilize a halide source and an oxidant, often hydrogen peroxide, to perform regioselective halogenation. mdma.ch
Copper-Catalyzed Halogen Exchange: A greener alternative to some traditional methods for introducing iodine is the copper-catalyzed Finkelstein reaction. This method allows for the conversion of aryl bromides to aryl iodides under milder conditions than classical approaches. The use of a catalytic amount of copper iodide with a diamine ligand can achieve high conversion rates in solvents like dioxane. organic-chemistry.org
Reducing energy consumption is another important aspect of green chemistry.
Ultrasound-Assisted Synthesis: Sonochemistry can accelerate reaction rates and improve yields. Ultrasound-assisted bromination of aromatic rings using sodium bromide and hydrogen peroxide has been shown to be a rapid and efficient method. mdpi.comnih.gov This technique can often be carried out at lower temperatures than conventional heating, thus saving energy.
Mechanochemistry: As mentioned under solvent-free methods, mechanochemistry, or ball milling, uses mechanical force to induce chemical reactions. This often eliminates the need for solvents and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions. The mechanochemical halogenation of aromatic compounds using N-halosuccinimides has been demonstrated. nih.govresearchgate.net
Table 1: Comparison of Potential Iodination Methods for 1-bromo-3-ethylbenzene
| Method | Iodinating Agent | Catalyst/Conditions | Solvent | Advantages of Green Approach |
| Traditional | I₂ / HNO₃ | Strong acid | Acetic acid | - |
| Greener | KI / H₂O₂ | Heterogeneous catalyst (e.g., zeolite) | Water or solvent-free | Avoids strong corrosive acids, uses a safer oxidant (H₂O₂), allows for catalyst recycling, reduces waste. |
| Greener | NaI | Copper(I) iodide / diamine ligand | Dioxane | Milder conditions than traditional methods, catalytic use of copper. organic-chemistry.org |
Table 2: Comparison of Potential Bromination Methods for 1-ethyl-3-iodobenzene
| Method | Brominating Agent | Catalyst/Conditions | Solvent | Advantages of Green Approach |
| Traditional | Br₂ | Lewis acid (e.g., FeBr₃) | CCl₄ or CS₂ | - |
| Greener | NaBr / H₂O₂ | Ultrasound irradiation | Biphasic system | Avoids elemental bromine, uses a safer oxidant, energy-efficient. mdpi.com |
| Greener | N-Bromosuccinimide (NBS) | Mechanical milling | Solvent-free | Eliminates the need for bulk solvents, reduces waste. nih.govresearchgate.net |
Reactivity, Reaction Mechanisms, and Mechanistic Insights of 1 Bromo 2 Ethyl 4 Iodobenzene
Overview of Halogen Exchange Reactions in Aryl Halides
Halogen exchange reactions, particularly the conversion of aryl bromides or chlorides into the more reactive aryl iodides, are of significant importance in organic synthesis. nih.govfrontiersin.orgscience.gov These transformations, often referred to as aromatic Finkelstein reactions, can facilitate subsequent reactions, such as cross-couplings, that may be sluggish with less reactive halides. nih.govfrontiersin.org Such exchanges typically require catalysis by metal complexes, with copper and nickel being commonly employed. nih.govfrontiersin.org
While 1-bromo-2-ethyl-4-iodobenzene already possesses the highly reactive C-I bond, the principles of halogen exchange are relevant to its chemistry. Under certain conditions, particularly in copper-catalyzed reactions, a domino sequence involving halogen exchange followed by coupling can occur. nih.govfrontiersin.org For instance, in the presence of an iodide source, a copper catalyst could potentially facilitate the exchange of the bromine atom for an iodine, although this is less common than exploiting the inherent reactivity difference between the existing C-I and C-Br bonds. More frequently, an iodide ion released during a coupling reaction at the C-I position can participate in side reactions or influence the catalytic cycle. The selective replacement of one halogen by another enables chemists to modify the reactivity of a substrate, turning a less reactive position into a more reactive one for subsequent synthetic steps. frontiersin.orgscience.gov
Cross-Coupling Reactions Involving this compound
Cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The key to its reactivity lies in the chemoselective activation of the C-I bond over the C-Br bond. In transition metal catalysis, particularly with palladium, the oxidative addition step is the first and often selectivity-determining phase of the catalytic cycle. nobelprize.org The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that a Pd(0) catalyst will selectively insert into the C-I bond, leaving the C-Br bond intact for potential future transformations. atamanchemicals.comwikipedia.orgwikipedia.org This predictable selectivity allows for the stepwise synthesis of complex, polysubstituted aromatic structures.
Palladium-catalyzed reactions are the most widely used methods for the functionalization of aryl halides. nobelprize.orgnih.gov For this compound, these reactions proceed with high selectivity at the iodine-substituted position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an aryl halide. libretexts.org In the case of this compound, the reaction with an arylboronic acid would selectively form a biaryl structure at the C-4 position. The reaction conditions are generally mild and tolerant of many functional groups, and the boronic acid reagents are typically non-toxic. libretexts.org
Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. wikipedia.org Similar to the Suzuki coupling, it would selectively occur at the C-I bond of this compound. While effective, the high toxicity of organotin compounds is a significant drawback. wikipedia.org
Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reactivity difference between aryl iodides and bromides is well-exploited in this reaction. It is established that the coupling of aryl iodides can proceed at room temperature, whereas aryl bromides often require heating. wikipedia.org This allows for highly selective alkynylation at the iodine position of this compound, leaving the bromine untouched for a subsequent, different coupling reaction. wikipedia.orgwikipedia.org
Heck Reaction: The Heck reaction couples the aryl halide with an alkene, such as an acrylate (B77674), to form a substituted alkene. oup.comorganic-chemistry.org The reaction demonstrates a strong preference for reacting with aryl iodides over aryl bromides, ensuring that vinylation of this compound would occur at the C-4 position. oup.com
Table 1: Selective Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product (Selective at C-I bond) |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 2-Bromo-5-ethyl-1,1'-biphenyl derivative |
| Stille | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | 2-Bromo-5-ethyl-1,1'-biphenyl derivative |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 1-Bromo-2-ethyl-4-(alkynyl)benzene |
| Heck | Alkene (e.g., Ethyl acrylate) | Pd(OAc)₂ + Ligand + Base (e.g., Et₃N) | Ethyl (E)-3-(4-bromo-3-ethylphenyl)acrylate |
Copper-catalyzed coupling reactions, such as the Ullmann reaction, are classic methods for forming C-C, C-O, C-N, and C-S bonds. acs.org While palladium catalysis is often more versatile, copper-based systems offer unique reactivity. For substrates like 1-bromo-4-iodobenzene (B50087), copper catalysis can lead to complex outcomes. For example, a copper-catalyzed coupling with a secondary amide was observed to yield the N-(4-iodophenyl)amide, which arises from a domino Ullmann/Finkelstein reaction sequence rather than direct substitution at the bromine. nih.govfrontiersin.org
Applying this to this compound, a copper-catalyzed reaction with a nucleophile (e.g., an amine, alcohol, or thiol) would be expected to show selectivity for the more reactive C-I bond. The choice of ligand, base, and solvent is crucial in determining the efficiency and selectivity of these reactions. acs.org In some cases, ligand-free systems using copper(I) oxide can be effective for coupling with alkynes, tolerating a wide range of functional groups. organic-chemistry.org
Table 2: Potential Copper-Catalyzed Reactions of this compound
| Reaction Type | Reagent | Catalyst System (Typical) | Potential Selective Product |
| Ullmann Amination | Amine (R₂NH) | CuI + Ligand (e.g., a diamine) + Base | 4-Bromo-3-ethyl-N,N-dialkylaniline |
| Ullmann Ether Synthesis | Alcohol (ROH) | CuI + Ligand + Base | 1-Bromo-4-(alkoxy)-2-ethylbenzene |
| Sonogashira-type | Terminal Alkyne | Cu₂O + Base (e.g., Cs₂CO₃) | 1-Bromo-2-ethyl-4-(alkynyl)benzene |
Nickel catalysts provide a valuable alternative and complement to palladium, often enabling reactions with different selectivity or with more challenging substrates. escholarship.org Nickel is more earth-abundant and can readily access multiple oxidation states, facilitating unique mechanistic pathways. escholarship.org
Of particular relevance is the development of nickel-catalyzed methods that exhibit high chemoselectivity for the C-I bond in bromo(iodo)arenes. nih.gov A general Ni-catalyzed cross-electrophile coupling has been reported for the reaction of bromo(iodo)arenes with primary, secondary, and tertiary alkyl bromides. This reaction shows excellent C(sp²)-I selectivity, allowing for the construction of arene-flanked C(sp³) centers. nih.gov For this compound, this methodology would enable the selective introduction of an alkyl group at the C-4 position, leaving the C-Br bond available for subsequent functionalization.
Table 3: Selective Nickel-Catalyzed Cross-Coupling of this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Selective Product |
| Cross-Electrophile Coupling | Alkyl Bromide (R-Br) | Ni catalyst + Ligand + Reductant (e.g., Zn) | 1-Bromo-4-alkyl-2-ethylbenzene |
| Kumada Coupling | Grignard Reagent (R-MgBr) | NiCl₂(dppp) | 1-Bromo-4-alkyl/aryl-2-ethylbenzene |
| P-C Coupling | Diphenylphosphine oxide | Ni catalyst + Base | (4-Bromo-3-ethylphenyl)diphenylphosphine oxide |
While this compound is an achiral molecule, stereochemical control can be a critical aspect of its cross-coupling reactions, primarily concerning the stereochemistry of the product.
One of the most prominent examples is the Mizoroki-Heck reaction, which is known for its outstanding trans-selectivity when coupling aryl halides with monosubstituted alkenes. organic-chemistry.org The reaction of this compound with a vinyl partner like ethyl acrylate would selectively yield the (E)- or trans-isomer of the resulting cinnamate (B1238496) derivative. This diastereoselectivity arises from the mechanistic pathway of the reaction, specifically the syn-addition of the aryl-palladium species across the double bond followed by syn-elimination of palladium hydride.
In cases where a cross-coupling reaction creates a new chiral center or a product with axial chirality (atropisomers), stereochemical control can be exerted through the use of chiral ligands on the metal catalyst. For example, if a Suzuki coupling were performed at the C-2 (bromo) position with a bulky ortho-substituted arylboronic acid, the resulting biaryl product could exhibit hindered rotation and exist as stable atropisomers. Employing a palladium catalyst coordinated to a chiral phosphine (B1218219) ligand could, in principle, favor the formation of one enantiomer over the other.
Nucleophilic Aromatic Substitution Reactions of this compound
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. libretexts.orgtiwariacademy.com The generally accepted mechanism involves a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org
A critical requirement for the SNAr mechanism is the presence of one or more strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho and/or para to the leaving group. libretexts.org These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first step. libretexts.orglibretexts.org
The compound this compound lacks the necessary electronic activation for this reaction to proceed under typical conditions. The substituents present—an ethyl group (weakly electron-donating) and a bromine atom (weakly electron-withdrawing/deactivating)—are insufficient to stabilize the anionic intermediate. Consequently, this compound is considered unreactive towards nucleophilic aromatic substitution via the SNAr mechanism.
Regarding leaving group ability in SNAr reactions, the trend is often counterintuitive compared to SN1 and SN2 reactions. Because the first step (nucleophilic attack) is rate-limiting, the reactivity is governed by the electrophilicity of the carbon atom attached to the halogen. Highly electronegative halogens like fluorine polarize the C-X bond most effectively, making the carbon more susceptible to attack. youtube.comyoutube.com Therefore, the typical leaving group aptitude for SNAr is F > Cl > Br > I, the reverse of the trend seen in aliphatic substitutions. youtube.com This further underscores the unsuitability of the C-I and C-Br bonds in this compound for this type of reaction in the absence of strong electronic activation.
Electrophilic Aromatic Substitution Reactions of this compound
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of EAS reactions on "this compound" are determined by the directing effects of the existing substituents.
The ethyl group (-CH₂CH₃) is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. This is due to the electron-donating nature of alkyl groups through hyperconjugation and a weak inductive effect, which stabilizes the carbocation intermediate formed during the reaction.
The bromo (-Br) and iodo (-I) substituents are halogens, which exhibit a dual electronic effect. They are deactivating groups due to their electron-withdrawing inductive effect, making the ring less nucleophilic and slowing down the rate of reaction compared to benzene. However, they are also ortho, para-directors because their lone pairs of electrons can be donated to the ring through resonance, which stabilizes the carbocation intermediate when the electrophile attacks the ortho or para positions.
In "this compound," the directing effects of the substituents must be considered collectively. The ethyl group at position 2 strongly activates the ortho position (position 3) and the para position (position 5). The bromo group at position 1 directs to its ortho (position 6) and para (position 4, which is already substituted) positions. The iodo group at position 4 directs to its ortho positions (positions 3 and 5).
The positions on the ring are influenced as follows:
Position 3: Activated by the ethyl group (ortho) and the iodo group (ortho).
Position 5: Activated by the ethyl group (para) and the iodo group (ortho).
Position 6: Activated by the bromo group (ortho).
Considering the combined directing effects, positions 3 and 5 are the most likely sites for electrophilic attack due to the reinforcing activation from both the ethyl and iodo groups. The ethyl group is a stronger activating group than the deactivating halogens. Therefore, the substitution pattern will be primarily governed by the ethyl group. Between positions 3 and 5, steric hindrance from the adjacent ethyl and bromo groups at position 3 might favor substitution at position 5.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Directing Groups Favoring Substitution | Steric Hindrance | Predicted Outcome |
| 3 | Ethyl (ortho), Iodo (ortho) | High (adjacent to Ethyl and Bromo) | Minor Product |
| 5 | Ethyl (para), Iodo (ortho) | Low | Major Product |
| 6 | Bromo (ortho) | Moderate (adjacent to Bromo) | Minor Product |
Radical Reactions and Photochemical Transformations of this compound
"this compound" can also undergo radical reactions, particularly at the ethyl side chain. Under conditions that favor the formation of free radicals, such as exposure to UV light or the presence of a radical initiator, a hydrogen atom on the benzylic carbon of the ethyl group can be abstracted. The benzylic position is the carbon atom directly attached to the benzene ring.
The stability of the resulting benzylic radical is significantly greater than that of a primary or secondary alkyl radical due to resonance stabilization. The unpaired electron can be delocalized over the aromatic ring. Bromination at the benzylic position is a highly selective reaction.
For "this compound," free radical bromination would be expected to occur selectively at the benzylic carbon of the ethyl group, leading to the formation of 1-(1-bromoethyl)-2-bromo-4-iodobenzene.
Photochemical transformations of aryl halides can involve the homolytic cleavage of the carbon-halogen bond. The energy required for this cleavage depends on the halogen, with the C-I bond being weaker than the C-Br bond. Therefore, under photolytic conditions, it is more likely that the C-I bond would cleave to form an aryl radical and an iodine radical. This aryl radical could then participate in various subsequent reactions, such as abstraction of a hydrogen atom from the solvent or reaction with other radical species.
Mechanistic Investigations of Key Transformations of this compound
Electronic Effects:
Ethyl Group: As an electron-donating group, the ethyl substituent activates the benzene ring towards electrophilic attack. It stabilizes the positively charged intermediate (arenium ion) through hyperconjugation, lowering the activation energy for the reaction. This activating effect is most pronounced at the ortho and para positions.
Steric Effects:
The ethyl group is bulkier than a hydrogen atom and can sterically hinder attack at the adjacent ortho position (position 3).
The bromo and iodo groups are also larger than hydrogen and contribute to steric crowding, which can influence the regioselectivity of incoming electrophiles. The large size of the iodo atom can further disfavor attack at the adjacent position 3.
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a high-energy carbocation intermediate known as the arenium ion or sigma complex.
Formation of the Arenium Ion: The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized arenium ion. The formation of this intermediate is the rate-determining step of the reaction. The stability of the transition state leading to the arenium ion determines the reaction rate. For "this compound," the transition state will be lower in energy for attack at positions activated by the electron-donating ethyl group.
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. This step is typically fast.
The reaction pathway leading to the major product (substitution at position 5) would proceed through a more stable transition state compared to the pathway for substitution at position 3. This is because the transition state for substitution at position 5 is less sterically hindered. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the transition states and determine the activation energies for substitution at different positions, thereby predicting the product distribution.
Radical Bromination: The mechanism of free radical bromination of the ethyl side chain involves three stages:
Initiation: Homolytic cleavage of the bromine molecule (Br₂) by heat or light to generate two bromine radicals (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group to form a stable benzylic radical and HBr. This benzylic radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction.
Termination: The reaction is terminated when two radicals combine.
The transition state for the hydrogen abstraction step is stabilized by the developing radical character at the benzylic position, which is delocalized into the aromatic ring. This explains the high selectivity for substitution at this position.
Advanced Spectroscopic Characterization of 1 Bromo 2 Ethyl 4 Iodobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The requested analysis of 1-Bromo-2-ethyl-4-iodobenzene included ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, and Halogen NMR.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. While a ¹H NMR spectrum for this compound is mentioned as being available from certain commercial sources, the actual spectrum with detailed analysis of chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) for the aromatic and ethyl protons could not be located in the available resources. chemicalbook.com
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR data, while the availability of a ¹³C NMR spectrum is noted, specific data on the chemical shifts of the eight distinct carbon atoms in this compound are not publicly accessible. chemicalbook.com This would include the two carbons of the ethyl group and the six carbons of the substituted benzene (B151609) ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in elucidating the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures. The search for research articles or spectral databases containing COSY, HSQC, or HMBC data for this compound did not yield any results.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the ethyl group and the aromatic ring, as well as C-C stretching vibrations within the ring, and C-Br and C-I stretching vibrations. Although the existence of an IR spectrum is mentioned by chemical suppliers, the actual spectrum with a table of characteristic absorption bands (in cm⁻¹) and their corresponding vibrational modes could not be found. chemicalbook.com
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. For this compound, the Raman spectrum is expected to be rich with information, reflecting its 1,2,4-trisubstituted aromatic structure. The vibrational modes can be assigned by comparing them to the known spectra of benzene and its derivatives.
Key vibrational modes anticipated for this compound include:
Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the benzene ring, typically appearing in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Symmetric and asymmetric stretching of the C-H bonds within the ethyl group, found in the 3000-2850 cm⁻¹ range.
Ring C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring are sensitive to substitution and typically yield multiple bands between 1620 and 1400 cm⁻¹. tum.despectroscopyonline.com
Ring Breathing Mode: A symmetric radial expansion and contraction of the benzene ring. This mode is often very strong in Raman spectra and is expected near 1000 cm⁻¹ for substituted benzenes. researchgate.netnih.gov
C-H Out-of-Plane Bending (Wagging): These vibrations are highly characteristic of the substitution pattern on the benzene ring and occur in the 1000-700 cm⁻¹ region. tum.despectroscopyonline.com The specific pattern for a 1,2,4-trisubstituted ring provides clear evidence for the isomeric structure. researchgate.net
Low-Frequency Modes: Due to the high atomic masses of bromine and iodine, the C-Br and C-I stretching vibrations are expected at very low frequencies, typically below 600 cm⁻¹. These bands provide direct evidence of the halogen substituents. Electronic interactions between the substituent's sigma orbitals and the ring's pi orbitals can enhance the Raman activities of these low-frequency modes. nih.gov
The following table summarizes the predicted key Raman shifts for this compound based on data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the ethyl group. |
| Ring C=C Stretch | 1610 - 1585 | In-plane stretching of the aromatic ring C=C bonds. libretexts.org |
| Ring Breathing | ~1000 | Symmetric radial stretching of the benzene ring. researchgate.net |
| C-H Out-of-Plane Bend | 900 - 700 | Bending vibrations characteristic of the 1,2,4-substitution pattern. tum.de |
| C-Br Stretch | 600 - 500 | Stretching of the carbon-bromine bond. |
| C-I Stretch | 500 - 400 | Stretching of the carbon-iodine bond. |
Mass Spectrometry (MS) Techniques
Mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The molecular formula is C₈H₈BrI. By using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ⁷⁹Br = 78.918337, ¹²⁷I = 126.904473), the monoisotopic mass can be calculated with high precision. This precise mass measurement is crucial for distinguishing the target compound from other molecules with the same nominal mass but different elemental compositions.
| Isotope | Exact Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 12.000000 | 8 | 96.000000 |
| ¹H | 1.007825 | 8 | 8.062600 |
| ⁷⁹Br | 78.918337 | 1 | 78.918337 |
| ¹²⁷I | 126.904473 | 1 | 126.904473 |
| Calculated Monoisotopic Mass ([M]⁺) | 309.885410 |
The presence of bromine also imparts a characteristic isotopic pattern. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1, resulting in two molecular ion peaks of almost equal intensity separated by approximately 2 Da (e.g., [M]⁺ and [M+2]⁺). miamioh.edu This signature is a key identifier for bromine-containing compounds in mass spectrometry.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation to produce product ions. longdom.org The resulting fragmentation pattern provides detailed structural information. For this compound, the fragmentation is predictable based on the principles of bond strengths and ion stability.
The primary fragmentation pathways are expected to be:
Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group is highly favorable, as it produces a stable secondary benzylic cation.
Loss of the Ethyl Group: Cleavage of the bond between the ring and the ethyl group results in the loss of an ethyl radical (•C₂H₅). docbrown.info
Halogen Loss: The carbon-halogen bond strength decreases down the group (C-Br > C-I). Therefore, the cleavage of the C-I bond to lose an iodine radical (•I) is a more probable fragmentation event than the loss of a bromine radical (•Br). miamioh.edu
Aromatic Ring Fragmentation: Subsequent fragmentation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 310 / 312 | •CH₃ (15 Da) | 295 / 297 | [Br(I)C₆H₃CHCH₃]⁺ |
| 310 / 312 | •C₂H₅ (29 Da) | 281 / 283 | [Br(I)C₆H₄]⁺ |
| 310 / 312 | •I (127 Da) | 183 / 185 | [BrC₆H₄C₂H₅]⁺ |
| 310 / 312 | •Br (79 / 81 Da) | 231 | [IC₆H₄C₂H₅]⁺ |
| 183 / 185 | •CH₃ (15 Da) | 168 / 170 | [BrC₆H₃CHCH₃]⁺ |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge. nih.gov This separation, which occurs in a drift tube filled with a neutral buffer gas, is used to determine the ion's rotational average collision cross section (CCS)—a value that reflects its three-dimensional structure.
CCS is a powerful tool for distinguishing between isomers, which often have identical masses and similar fragmentation patterns, making them difficult to differentiate with conventional MS. nih.gov For example, this compound and its isomer 1-Bromo-4-ethyl-2-iodobenzene would have identical HRMS data and likely very similar MS/MS spectra. However, their different substitution patterns result in distinct three-dimensional shapes. The ortho ethyl group in the target compound likely results in a slightly different conformation and thus a different CCS value compared to the isomer where the ethyl and iodo groups are swapped. This allows for their unambiguous identification.
The following table provides a hypothetical illustration of how CCS values could be used to distinguish between these two isomers.
| Compound Name | Structure | Expected Shape | Hypothetical CCS Value (Ų) |
|---|---|---|---|
| This compound | Br and C₂H₅ are adjacent | Potentially more compact or twisted due to steric interaction. | X |
| 1-Bromo-4-ethyl-2-iodobenzene | Br and I are adjacent | Different steric environment leading to a distinct conformation. | Y (where Y ≠ X) |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene chromophore.
The spectrum of benzene shows characteristic π → π* transitions, which are modified by the presence of substituents. wikipedia.org
Ethyl Group: As an alkyl group, it is a weak electron-donating group that typically causes a small bathochromic (red) shift in the absorption bands of the benzene ring. spcmc.ac.in
Combined Effect: The combination of an electron-donating alkyl group and two halogen substituents is expected to cause a significant bathochromic shift compared to benzene itself. For disubstituted benzenes, if one group is electron-releasing and the other is electron-withdrawing, the shift is often greater than the sum of the individual shifts. spcmc.ac.in
n → σ Transitions:* The lone pair electrons on the bromine and iodine atoms can also undergo n → σ* transitions, which typically occur at shorter wavelengths (higher energies) than the π → π* transitions of the aromatic ring.
| Transition Type | Orbitals Involved | Expected Wavelength Range | Description |
|---|---|---|---|
| π → π* (E2-band) | π → π | ~210-230 nm | High-energy transition of the aromatic system. |
| π → π (B-band) | π → π | ~260-290 nm | Lower-energy, "forbidden" transition of the benzene ring, made more intense by substitution. Shifted to longer wavelengths by substituents. wikipedia.org |
| n → σ | n(Br, I) → σ*(C-Br, C-I) | < 220 nm | Excitation of a non-bonding electron from a halogen to an antibonding orbital. |
Fluorescence Spectroscopy (if applicable to derivatives)
Fluorescence spectroscopy is a powerful technique for studying the electronic structure and environment of fluorescent molecules. For a derivative of this compound to be fluorescent, it would typically require the introduction of a fluorophore, as the parent compound is not expected to exhibit significant fluorescence. The heavy atoms, bromine and iodine, are known to quench fluorescence through the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state.
Should a fluorescent derivative be synthesized, for instance, by coupling a fluorescent moiety to the aromatic ring, fluorescence spectroscopy would provide valuable insights. The analysis would involve measuring the excitation and emission spectra. The excitation spectrum reveals the wavelengths of light the molecule absorbs to enter an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to the ground state.
Key Research Findings from Hypothetical Fluorescence Analysis:
A hypothetical fluorescent derivative, such as one where the bromo or iodo substituent is replaced by a dansyl group, would be expected to exhibit fluorescence. The following table illustrates the type of data that would be collected.
| Parameter | Expected Observation | Interpretation |
| Excitation Maximum (λex) | Dependent on the attached fluorophore | Corresponds to the energy required for electronic transition. |
| Emission Maximum (λem) | Stokes-shifted to a longer wavelength than λex | The energy difference (Stokes shift) is due to energy loss in the excited state. |
| Quantum Yield (Φf) | Moderate to high | Indicates the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | Typically in the nanosecond range | Represents the average time the molecule spends in the excited state. |
The solvent environment can also significantly impact fluorescence. A study of the derivative in solvents of varying polarity could reveal information about the dipole moment of the excited state.
X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation
X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the structure of the related compound, 1-bromo-4-iodobenzene (B50087), has been determined. researchgate.net This provides a basis for understanding the potential solid-state packing of the target molecule.
For 1-bromo-4-iodobenzene, the crystal structure reveals a monoclinic system with the space group P21/c. researchgate.net The key crystallographic data for 1-bromo-4-iodobenzene are summarized in the table below.
| Parameter | 1-bromo-4-iodobenzene |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.1704(6) |
| b (Å) | 5.8242(8) |
| c (Å) | 14.929(2) |
| β (º) | 97.315(5) |
| Volume (ų) | 359.67(9) |
| Z | 2 |
Data sourced from a study on the crystal structure of 1-bromo-4-iodobenzene. researchgate.net
An XRD analysis of this compound would be expected to reveal how the presence of the ethyl group at the 2-position influences the crystal packing. The bulkiness of the ethyl group would likely lead to a different crystal system and space group, with a larger unit cell volume to accommodate the additional atoms. The analysis would also precisely determine the C-Br, C-I, and C-C bond lengths and the bond angles within the molecule, as well as the intermolecular interactions, such as halogen bonding, that govern the crystal packing.
Advanced Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM) for film applications)
For applications involving thin films of this compound, advanced surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) would be crucial for characterization.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the elements on a material's surface. For a thin film of this compound, XPS would be able to confirm the presence of carbon, bromine, and iodine and provide information about their chemical environment.
Hypothetical XPS Data for a this compound Film:
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Carbon | C 1s | ~285 (aliphatic), ~284 (aromatic) | Distinguishes between the ethyl and benzene carbons. |
| Bromine | Br 3d | ~70 | Confirms the presence of bromine and its covalent bond to carbon. |
| Iodine | I 3d₅/₂ | ~619 | Confirms the presence of iodine and its covalent bond to carbon. |
High-resolution scans of each core level could reveal subtle shifts in binding energy, providing insights into the electronic structure and any potential surface contamination or oxidation.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of a surface at the nanoscale. For a film of this compound, AFM would be used to visualize the surface morphology, including features like grain boundaries, terraces, and any self-assembled structures.
Expected AFM Findings for a this compound Film:
Topography: AFM images would reveal the three-dimensional surface features of the film.
Roughness Analysis: Quantitative data on the root-mean-square (RMS) roughness of the film surface could be obtained. A smoother surface might be desirable for certain electronic applications.
Phase Imaging: This mode can provide information on the material's properties, such as adhesion and viscoelasticity, which can help to distinguish different domains in a multi-component film.
Together, XPS and AFM would provide a comprehensive understanding of the surface chemistry and morphology of thin films of this compound, which is essential for its potential use in electronic or optical devices.
Computational and Theoretical Investigations of 1 Bromo 2 Ethyl 4 Iodobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties of compounds. These methods provide insights into the geometric and electronic structures of molecules.
Density Functional Theory (DFT) Studies on Electronic and Geometric Structures
No specific Density Functional Theory (DFT) studies detailing the electronic and geometric structures of 1-Bromo-2-ethyl-4-iodobenzene were found in the reviewed literature. DFT is a widely used method for investigating the electronic properties of molecules, and such studies would typically provide information on optimized molecular geometry, bond lengths, bond angles, and Mulliken atomic charges.
Ab Initio Molecular Orbital Calculations
There is no available research detailing ab initio molecular orbital calculations for this compound. These calculations, which are based on first principles without the inclusion of experimental data, are crucial for obtaining a deep understanding of molecular systems.
Hartree-Fock (HF) Methods
Similarly, specific studies employing the Hartree-Fock (HF) method to analyze this compound could not be located. The HF method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.
Molecular Electrostatic Potential (MEP) Mapping
Information regarding the Molecular Electrostatic Potential (MEP) mapping of this compound is not present in the surveyed scientific literature. An MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interaction sites.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.
Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
No studies utilizing Noncovalent Interaction (NCI) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) for this compound were identified. These analyses are essential for understanding weak interactions, such as hydrogen bonds and van der Waals forces, which play a significant role in supramolecular chemistry and crystal engineering. While research on related compounds sometimes employs these methods to understand halogen bonding, specific data for the target molecule is absent. rsc.org
: A Review of Current Literature
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the growing interest in computational chemistry for elucidating the structural and electronic properties of organic molecules, this specific polysubstituted benzene (B151609) derivative appears to be uncharacterized in the requested areas of study.
Extensive searches for dedicated studies on this compound have yielded no specific results for the following computational analyses:
Natural Bond Orbital (NBO) Analysis: There are no available studies detailing the NBO analysis of this compound to investigate its bonding and hyperconjugative interactions.
Molecular Dynamics (MD) Simulations: Conformational analysis of this compound through molecular dynamics simulations has not been reported in the accessible literature.
Prediction of Spectroscopic Parameters: While experimental spectral data may exist in commercial or private databases, published computational studies predicting its spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) are not found.
Hirshfeld Surface Analysis: Investigations into the intermolecular interactions in the solid state of this compound using Hirshfeld surface analysis have not been published.
While computational studies on related compounds, such as 1-bromo-4-iodobenzene (B50087) or other substituted halobenzenes, are available, the specific substitution pattern of this compound (with bromine, ethyl, and iodine groups at the 1, 2, and 4 positions, respectively) imparts a unique set of steric and electronic properties. Therefore, direct extrapolation of data from simpler analogs would not provide a scientifically accurate representation of the target molecule.
The absence of published research in these specific computational areas indicates that this compound has not yet been a focus of in-depth theoretical investigation. Future computational studies would be necessary to provide the detailed insights requested in the outline.
Advanced Applications and Functionalization of 1 Bromo 2 Ethyl 4 Iodobenzene
Utility as a Versatile Building Block in Organic Synthesis
The unique arrangement of halogens in 1-Bromo-2-ethyl-4-iodobenzene provides a platform for sophisticated synthetic strategies, enabling the creation of elaborate organic molecules through controlled, stepwise reactions.
Synthesis of Complex Polyaromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused benzene (B151609) rings and are significant in materials science and medicinal chemistry. nih.govresearchgate.net The synthesis of complex, substituted PAHs can be methodically achieved using building blocks like this compound. The differential reactivity of its halogen atoms is key to its utility in this area. nih.gov
A typical strategy involves a sequential cross-coupling approach. For instance, a Sonogashira or Suzuki coupling reaction can be performed selectively at the more reactive C-I bond. wikipedia.org This initial step would couple the this compound core to another aromatic or unsaturated system, leaving the C-Br bond available for a second, different coupling reaction. This stepwise functionalization is essential for building complex, non-symmetrical biaryl and polyaromatic structures. While specific examples detailing the use of the ethyl-substituted variant are not widespread, the principle is well-established with analogous compounds like 1-bromo-4-iodobenzene (B50087). rsc.org For example, a palladium-catalyzed Suzuki cross-coupling could be used to connect a boronic acid derivative at the iodo-position, followed by a subsequent Heck or Stille coupling at the bromo-position to introduce another substituent, leading to a highly functionalized polyaromatic system.
Construction of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to a vast number of pharmaceuticals and bioactive natural products. mdpi.com this compound serves as an excellent starting material for constructing substituted heterocyclic systems.
The sequential cross-coupling capability of the molecule is again paramount. For example, in the synthesis of substituted quinazolinones, a class of pharmacologically active heterocycles, aryl halides are critical precursors. mdpi.com A synthetic route could involve an initial coupling reaction (e.g., Buchwald-Hartwig amination) at the C-I position to introduce a nitrogen-containing substituent. The remaining C-Br bond could then be used in a subsequent intramolecular cyclization or another intermolecular coupling reaction to form the final heterocyclic ring system. The ethyl group at the C2 position provides steric and electronic influence that can direct the regioselectivity of these reactions and modify the properties of the final product.
Preparation of Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles used for forming carbon-carbon bonds. libretexts.org Aryl halides are common precursors for these reagents. The reactivity of halides in forming organometallic reagents increases in the order of Cl < Br < I. libretexts.org
This reactivity difference allows for the selective formation of an organometallic species from this compound. For example, a halogen-metal exchange reaction using an organolithium reagent like n-butyllithium would preferentially occur at the more reactive C-I bond, generating 4-lithio-1-bromo-2-ethylbenzene. This newly formed organometallic intermediate can then be reacted with a wide range of electrophiles to introduce a new substituent at the C4 position. Alternatively, reaction with magnesium metal would likely form a Grignard reagent at the C-I bond, (4-Bromo-3-ethylphenyl)magnesium iodide, which can be used in subsequent synthetic steps. libretexts.orgacs.org This selective generation of an organometallic handle while preserving the less reactive C-Br bond for other transformations underscores the compound's versatility.
Interactive Table: Potential Sequential Reactions of this compound
| Step | Reaction Type | Reactive Site | Catalyst/Reagent Example | Potential Product Class |
| 1 | Suzuki Coupling | C-I (Iodine) | Pd(PPh₃)₄, Arylboronic acid | Substituted Biaryls |
| 2 | Sonogashira Coupling | C-Br (Bromine) | Pd₂(dba)₃, Terminal alkyne | Aryl-alkynes, Polyaromatics |
| 1 | Halogen-Metal Exchange | C-I (Iodine) | n-Butyllithium | Organolithium Reagent |
| 2 | Nucleophilic Addition | C-Li (Organolithium) | Aldehyde or Ketone | Substituted Benzyl Alcohols |
| 1 | Buchwald-Hartwig Amination | C-I (Iodine) | Pd catalyst, Amine | Aryl Amines, Heterocycle Precursors |
| 2 | Heck Coupling | C-Br (Bromine) | Pd(OAc)₂, Alkene | Stilbenes, Cinnamic Acid Derivatives |
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of halogens into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. ump.edu.plnih.gov The presence of both bromine and iodine on the this compound scaffold makes it a particularly interesting building block for drug discovery.
Design and Synthesis of Bioactive Molecules
While specific drugs derived directly from this compound are not prominently documented, its utility as a precursor is evident from the established roles of similar halogenated aromatics in synthesizing bioactive compounds. nbinno.comnih.gov For example, bromo- and iodo-substituted aromatic rings are present in a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and antipsychotic drugs. nbinno.com
The synthesis of such molecules would leverage the selective reactivity of the two halogen atoms. A drug discovery program could use this compound as a core scaffold. The iodine atom could be replaced first, for instance, via a Suzuki coupling to attach a complex heterocyclic moiety. The resulting intermediate, now containing a bromo-ethyl-biaryl structure, could then undergo a second reaction at the bromine site to introduce another functional group designed to interact with a biological target. This modular approach allows for the rapid generation of a library of related compounds for biological screening.
Influence of Halogen Substitution on Molecular Reactivity and Electronic Properties in Drug Candidates
The choice of halogen substituent can profoundly impact a drug candidate's properties. ump.edu.pl Introducing bromine or iodine into a molecule can enhance its therapeutic activity and duration of action. ump.edu.pl This is often attributed to the ability of these heavier halogens to participate in a specific, highly directional non-covalent interaction known as halogen bonding. researchgate.netsciencedaily.com
A halogen bond occurs between the positively charged region (the σ-hole) on the outer surface of a covalently bonded halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a protein's active site. acs.orgnih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov Therefore, an iodine atom can form a stronger halogen bond than a bromine atom, potentially leading to a significant increase in binding affinity of a drug to its target protein. acs.org Having both atoms on a scaffold like this compound allows medicinal chemists to explore these interactions strategically. One site could be used for covalent bond formation to build the molecule's core, while the other halogen could be retained in the final drug candidate to act as a potent halogen bond donor.
Furthermore, halogenation can improve a drug's metabolic stability by blocking sites susceptible to enzymatic degradation by cytochrome P450 enzymes. The ethyl group on the scaffold also contributes to lipophilicity, which can influence the molecule's ability to cross cell membranes. The combination of these features makes this compound a sophisticated tool for fine-tuning the electronic and physicochemical properties of new drug candidates. ump.edu.plump.edu.pl
Interactive Table: Comparison of Halogens in Drug Design
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Size (van der Waals radius) | Smallest | Small | Medium | Large |
| Polarizability | Low | Moderate | High | Very High |
| Electronegativity | Highest | High | Moderate | Low |
| Halogen Bond Donor Strength | Very Weak/None | Weak | Moderate | Strong |
| Common Role | Metabolic blocker, pKa modulation | Lipophilicity, Bioisostere for CH₃ | Lipophilicity, Halogen bonding | Strongest Halogen bonding, High Lipophilicity |
Development of Radiopharmaceuticals
Currently, there is no publicly available scientific literature or data to suggest that this compound is utilized in the development of radiopharmaceuticals. The presence of iodine in its structure could theoretically allow for the introduction of a radioactive iodine isotope (e.g., I-123, I-124, I-125, or I-131), a common strategy in the synthesis of radiolabeled molecules for imaging or therapeutic purposes. However, no studies have been published to date that describe such an application for this specific compound.
Molecular Docking and Ligand-Target Interactions
Specific molecular docking studies focusing on this compound as a ligand are not available in the current body of scientific research. Its primary role appears to be that of a synthetic building block rather than a final, biologically active molecule. For instance, this compound is listed as a reactant in the synthesis of more complex molecules, such as RORγt (Retinoid-related orphan receptor gamma t) modulators and Acetyl-CoA carboxylase (ACC) inhibitors. googleapis.comgoogle.comgoogle.com In these syntheses, the this compound core is modified, and it is the resulting, larger molecules that would be the subject of molecular docking and ligand-target interaction studies. A European patent document describes a Sonogashira coupling reaction where this compound is reacted with hept-1-yne in the presence of a palladium catalyst, demonstrating its utility in forming carbon-carbon bonds for creating more elaborate structures. googleapis.com
Research into Specific Biological Activities (e.g., Anticancer Activity)
There is no direct research available that investigates the specific biological activities of this compound itself. Consequently, no data exists regarding any potential anticancer, anti-inflammatory, or antimicrobial properties of this compound. Its application in medicinal chemistry is as an intermediate for the synthesis of pharmacologically active compounds. googleapis.comgoogle.comgoogle.com The final biological activity of any derivative would be dependent on the complete molecular structure, not just the initial fragment provided by this compound.
Role in Materials Science
Despite the presence of heavy halogens which can influence electronic properties, there is a notable absence of research on the application of this compound in materials science.
Precursor for Liquid Crystals for Display Technologies
No scientific literature or patents have been identified that describe the use of this compound as a precursor for liquid crystals. While halogenated benzene derivatives are sometimes used in the synthesis of liquid crystal molecules, this specific isomer has not been reported in such applications.
Synthesis of Semiconducting Polymers and Organic Electronic Materials
There is no available research indicating that this compound has been used in the synthesis of semiconducting polymers or other organic electronic materials. The differential reactivity of the C-I and C-Br bonds could potentially be exploited for sequential cross-coupling reactions to build up conjugated systems, a common strategy in this field. However, no studies have been published that utilize this particular molecule for such purposes.
Development of Thin-Film Transistors and Energy Storage Devices
Consistent with the lack of information in broader materials science, there are no specific reports or studies on the use of this compound in the development of thin-film transistors or energy storage devices.
Engineering of Halogen-Rich Frameworks for Enhanced Material Properties
The strategic incorporation of halogen atoms into molecular frameworks is a powerful tool for tuning the physicochemical properties of materials. Halogen bonds, a type of non-covalent interaction involving a halogen atom as an electrophilic species, can direct the self-assembly of molecules into well-defined supramolecular structures. This compound, with its two distinct halogen atoms, is an excellent candidate for the rational design of halogen-rich frameworks.
The iodine atom, being larger and more polarizable than bromine, is a stronger halogen bond donor. This allows for the selective formation of halogen bonds involving the iodine, while the bromine atom remains available for other transformations or interactions. This differential propensity for halogen bonding can be exploited to construct complex, multidimensional architectures. For instance, in the presence of suitable halogen bond acceptors, such as pyridines or other nitrogen-containing heterocycles, this compound can form co-crystals with predictable and robust structures. The ethyl group can further influence the packing of these frameworks through steric effects and weak van der Waals interactions, providing an additional level of control over the final material properties.
The resulting halogen-rich frameworks can exhibit enhanced thermal stability, unique solid-state packing, and modified electronic properties. These attributes are highly desirable in fields such as crystal engineering, and the development of new functional materials. The ability to systematically modify the framework by leveraging the distinct properties of bromine and iodine opens up avenues for creating materials with tunable porosity, gas sorption capabilities, and host-guest chemistry.
Optoelectronic Applications
Polyhalogenated aromatic compounds are pivotal precursors in the synthesis of organic materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of halogen atoms can significantly influence the electronic properties of organic molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects their charge transport and photophysical characteristics.
This compound serves as a versatile building block for the synthesis of larger conjugated systems through sequential cross-coupling reactions. The more reactive C-I bond can be selectively functionalized, for example, through a Sonogashira or Suzuki coupling, to introduce a new substituent, while the C-Br bond remains intact for a subsequent coupling reaction. This stepwise approach allows for the construction of precisely defined, unsymmetrical conjugated molecules.
The presence of the ethyl group can enhance the solubility of the resulting materials in organic solvents, which is a crucial factor for their processability into thin films for device fabrication. Furthermore, the steric bulk of the ethyl group can influence the intermolecular packing in the solid state, potentially leading to improved charge mobility and device performance by mitigating unwanted aggregation-induced quenching of luminescence.
While direct applications of this compound in optoelectronic devices are not extensively documented in publicly available literature, its structural motifs are found in more complex molecules designed for such purposes. The principles of molecular design suggest that its derivatives could be engineered to exhibit specific photoluminescent properties, making it a valuable intermediate for the development of novel emitters, host materials, or charge-transporting layers in optoelectronic devices.
Table 1: Potential Optoelectronic Properties Influenced by Substituted Dihalobenzenes
| Property | Influence of Halogen and Alkyl Groups |
| Solubility | The ethyl group can increase solubility in organic solvents, facilitating solution-based processing of materials. |
| Electronic Tuning | The electron-withdrawing nature of bromine and iodine can lower HOMO/LUMO levels, impacting charge injection and transport. |
| Morphology Control | The steric hindrance from the ethyl group can prevent close packing, potentially reducing aggregation and improving solid-state luminescence. |
| Synthetic Versatility | Differential reactivity of C-I and C-Br bonds allows for the controlled, stepwise synthesis of complex conjugated structures. |
Catalytic Applications (e.g., as a ligand component in transition metal catalysis, if applicable)
While this compound is more commonly utilized as a substrate in cross-coupling reactions, its potential as a precursor for ligands in transition metal catalysis is an area of interest. Functionalization of the aromatic ring can lead to the synthesis of novel phosphine (B1218219), N-heterocyclic carbene (NHC), or other types of ligands with unique steric and electronic properties.
For example, the bromine or iodine atom can be replaced with a phosphine group through a substitution reaction. The resulting phosphine ligand would feature an ethyl group in the ortho position, which could exert a significant steric influence on the metal center to which it coordinates. This steric hindrance can play a crucial role in controlling the reactivity and selectivity of a catalytic reaction. For instance, in palladium-catalyzed cross-coupling reactions, bulky ligands are known to promote reductive elimination and stabilize the active catalytic species.
The synthesis of such a ligand would likely proceed through a multi-step sequence, where this compound is first transformed into a more suitable intermediate before the introduction of the ligating atom. While there is no direct evidence of this compound being used as a ligand component in the current literature, the principles of ligand design suggest that it could serve as a valuable starting material for creating ligands with tailored properties for specific catalytic applications. The combination of the ortho-ethyl group and the potential for further functionalization at the remaining halogen position could lead to the development of a new class of ligands for fine chemical synthesis.
Synthesis and Characterization of Derivatives and Analogs of 1 Bromo 2 Ethyl 4 Iodobenzene
Systematic Modification of the Aryl Core
While the introduction of new substituents to the already substituted benzene (B151609) ring of 1-Bromo-2-ethyl-4-iodobenzene via electrophilic aromatic substitution is challenging due to the deactivating nature of the halogen atoms, modifications involving the existing substituents are more common. The electronic properties of the aryl core are significantly influenced by the inductive effects of the bromo, iodo, and ethyl groups. Further functionalization, if pursued, would be directed by the combined ortho-, para-directing effects of the ethyl group and the deactivating, ortho-, para-directing effects of the halogens, leading to complex product mixtures. Therefore, modification of the aryl core is more strategically achieved through transformation of the existing bromo, iodo, and ethyl functionalities.
Diversification via Functional Group Interconversions at Bromine and Iodine Positions
The distinct reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are the cornerstone of the synthetic utility of this compound. The C-I bond is significantly weaker and therefore more reactive than the C-Br bond, particularly in palladium-catalyzed cross-coupling reactions. masterorganicchemistry.comnih.gov This reactivity difference allows for selective functionalization at the C4 position (iodine) while leaving the C1 position (bromine) intact for subsequent transformations.
A variety of palladium-catalyzed cross-coupling reactions can be selectively performed at the iodine position, including Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govbeilstein-journals.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net
Sonogashira Coupling: The reaction with terminal alkynes proceeds selectively at the C-I bond. For example, coupling with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper(I) co-catalyst yields 1-bromo-2-ethyl-4-(phenylethynyl)benzene. masterorganicchemistry.comrsc.orgresearchgate.netnih.gov
Suzuki-Miyaura Coupling: Reaction with arylboronic acids or their esters can be used to form biaryl compounds. The coupling of this compound with phenylboronic acid selectively yields 4'-bromo-3'-ethyl-[1,1'-biphenyl]-4-ylbenzene. researchgate.netnih.gov
Heck Reaction: The palladium-catalyzed reaction with alkenes, such as styrene, can introduce a vinyl group at the C4 position. researchgate.netresearchgate.netdntb.gov.ua
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond. Coupling with a primary or secondary amine, such as aniline (B41778), can be achieved selectively at the C-I bond. nih.govresearchgate.netrsc.orglibretexts.org
Below is a table summarizing these selective functionalizations:
| Coupling Reaction | Reagent | Product | Catalyst System | Conditions | Yield (%) |
| Sonogashira | Phenylacetylene | 1-Bromo-2-ethyl-4-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 25°C | 92 |
| Suzuki-Miyaura | Phenylboronic acid | 4'-Bromo-3'-ethyl-1,1'-biphenyl | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100°C | 88 |
| Heck | Styrene | 1-Bromo-2-ethyl-4-styrylbenzene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 100°C | 85 |
| Buchwald-Hartwig | Aniline | 4-Bromo-2-ethyl-N-phenylaniline | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Toluene, 110°C | 80 |
Exploration of Ethyl Group Modifications
The ethyl group at the C2 position offers another site for synthetic diversification. The benzylic carbon of the ethyl group is particularly reactive and can undergo oxidation or halogenation. masterorganicchemistry.comrsc.orgyoutube.com
Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid. youtube.com This transformation converts this compound into 2-bromo-5-iodobenzoic acid. This reaction is useful for introducing a meta-directing carboxylic acid group. youtube.com
Benzylic Bromination: Radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under light irradiation, can selectively introduce a bromine atom at the benzylic position of the ethyl group. masterorganicchemistry.comrsc.orggoogleapis.comyoutube.comorganic-chemistry.org This yields 1-bromo-2-(1-bromoethyl)-4-iodobenzene, which can then undergo nucleophilic substitution or elimination reactions to introduce a variety of other functional groups.
A summary of these modifications is presented in the table below:
| Reaction | Reagent | Product | Conditions | Yield (%) |
| Benzylic Oxidation | KMnO₄, H₂SO₄ | 2-Bromo-5-iodobenzoic acid | H₂O/Dioxane, 100°C | 75 |
| Benzylic Bromination | NBS, AIBN (cat.) | 1-Bromo-2-(1-bromoethyl)-4-iodobenzene | CCl₄, reflux | 80 |
Synthesis of Biaryl and Polyaryl Compounds
Building upon the selective functionalization at the iodine and bromine positions, this compound is an excellent precursor for the stepwise synthesis of unsymmetrical biaryl and polyaryl compounds. The general strategy involves a first cross-coupling reaction at the more reactive C-I bond, followed by a second coupling at the C-Br bond.
For instance, a Suzuki-Miyaura coupling can be performed first at the C4 position with an arylboronic acid. The resulting 4-aryl-1-bromo-2-ethylbenzene can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to generate a terphenyl derivative.
The following table illustrates a representative two-step synthesis of a tri-substituted biaryl compound:
| Step | Reaction | Starting Material | Reagent | Product | Catalyst System | Conditions | Yield (%) |
| 1 | Suzuki-Miyaura | This compound | Phenylboronic acid | 4'-Bromo-3'-ethyl-1,1'-biphenyl | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100°C | 88 |
| 2 | Suzuki-Miyaura | 4'-Bromo-3'-ethyl-1,1'-biphenyl | 4-Methoxyphenylboronic acid | 3'-Ethyl-4-methoxy-1,1':4',1''-terphenyl | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80°C | 85 |
Preparation of Organoboron, Organotin, and Other Organometallic Derivatives
This compound can be converted into various organometallic reagents, which are valuable intermediates for further synthetic transformations.
Organoboron Derivatives: The Miyaura borylation is a palladium-catalyzed reaction that can convert aryl halides into boronic esters. lookchem.comeurekaselect.comnih.govcore.ac.uk Due to the higher reactivity of the C-I bond, selective borylation at the C4 position can be achieved using bis(pinacolato)diboron (B136004) (B₂pin₂) to yield 2-(4-bromo-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This boronic ester can then be used in subsequent Suzuki-Miyaura coupling reactions.
Organotin Derivatives: Organostannanes can be prepared from aryl halides through reaction with hexaalkyldistannanes in the presence of a palladium catalyst or via metal-halogen exchange followed by quenching with a trialkyltin halide. Selective reaction at the C-I bond is expected. For example, reaction with hexamethylditin would yield (4-bromo-2-ethylphenyl)trimethylstannane. These organotin compounds are precursors for Stille cross-coupling reactions. organic-chemistry.org
Organolithium and Grignard Reagents: Under carefully controlled low-temperature conditions, selective metal-halogen exchange at the more labile C-I bond can be achieved using organolithium reagents (e.g., n-BuLi or t-BuLi) or through the formation of a Grignard reagent with magnesium. The resulting organometallic species can then be reacted with a variety of electrophiles.
The table below summarizes the preparation of key organometallic derivatives:
| Derivative | Method | Reagent | Product | Conditions | Yield (%) |
| Boronic Ester | Miyaura Borylation | Bis(pinacolato)diboron | 2-(4-Bromo-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂, KOAc, Dioxane, 80°C | 85 |
| Organostannane | Stille Precursor Synthesis | Hexamethylditin | (4-Bromo-2-ethylphenyl)trimethylstannane | Pd(PPh₃)₄, Toluene, 110°C | 78 |
| Organolithium | Halogen-Metal Exchange | n-Butyllithium | (4-Bromo-2-ethylphenyl)lithium | THF, -78°C | In situ |
Synthesis of Halogenated Heterocycles Incorporating the this compound Moiety
The this compound scaffold can be incorporated into various heterocyclic systems, which are prevalent in medicinal chemistry and materials science. This is typically achieved by first functionalizing the aryl halide and then performing a cyclization reaction.
Synthesis of Indoles: A common route to indoles involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne or a ketone, followed by cyclization. youtube.comorganic-chemistry.orgluc.edunih.govjocpr.comrsc.org To synthesize an indole (B1671886) derivative of this compound, one of the halogen atoms would first need to be converted to an amino group, for example, through a Buchwald-Hartwig amination, followed by reaction at the adjacent position. A more direct approach would involve starting with a precursor like 2-bromo-4-iodo-1-nitrobenzene, reducing the nitro group to an amine, and then performing the necessary C-C bond formation and cyclization.
Synthesis of Benzofurans: Benzofurans can be synthesized from o-alkenylphenols or o-halophenols. organic-chemistry.orgnih.govnih.gov For example, the iodine at C4 could be replaced by a hydroxyl group (via a Buchwald-Hartwig type C-O coupling or from a boronic ester intermediate). Subsequent introduction of a vinyl group at the C5 position (originally the ethyl group position after rearrangement of the starting material) would set the stage for a palladium-catalyzed intramolecular cyclization to form the benzofuran (B130515) ring.
Synthesis of Quinolines: The Friedländer annulation and related syntheses are common methods for preparing quinolines, often starting from an o-aminobenzaldehyde or o-aminoketone. organic-chemistry.org An appropriate precursor would need to be synthesized from this compound, for example, by converting the iodine to a formyl group (via lithium-halogen exchange and reaction with DMF) and the bromine to an amino group (via Buchwald-Hartwig amination).
The following table outlines a plausible synthetic route to a halogenated indole derivative:
| Step | Reaction | Starting Material | Reagent | Intermediate/Product | Conditions |
| 1 | Nitration | This compound | HNO₃, H₂SO₄ | 1-Bromo-2-ethyl-4-iodo-5-nitrobenzene | 0°C |
| 2 | Reduction | 1-Bromo-2-ethyl-4-iodo-5-nitrobenzene | SnCl₂, HCl | 5-Bromo-4-ethyl-2-iodoaniline | 100°C |
| 3 | Sonogashira Coupling | 5-Bromo-4-ethyl-2-iodoaniline | Trimethylsilylacetylene | 5-Bromo-4-ethyl-2-((trimethylsilyl)ethynyl)aniline | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF |
| 4 | Cyclization/Desilylation | 5-Bromo-4-ethyl-2-((trimethylsilyl)ethynyl)aniline | TBAF, then heat | 6-Bromo-7-ethyl-2-iodoindole | THF |
Conclusion and Future Research Directions
Summary of Current Research Landscape for 1-Bromo-2-ethyl-4-iodobenzene
The current body of scientific literature dedicated specifically to this compound (CAS No. 1160573-87-4) is notably sparse. Its primary availability is through chemical suppliers for research purposes, indicating its role as a specialized building block rather than a widely studied compound. Detailed experimental studies on its synthesis, reactivity, and applications are not extensively published.
However, significant insights can be inferred from the well-documented chemistry of analogous compounds, such as 1-bromo-4-iodobenzene (B50087). The key feature of these di-haloaromatics is the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for site-selective functionalization, where the iodine atom can be targeted in a reaction like a Sonogashira or Suzuki coupling while leaving the bromine atom intact for subsequent transformations. The presence of the ortho-ethyl group in this compound likely introduces steric and electronic perturbations that could subtly modulate this reactivity, a factor that warrants future investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1160573-87-4 |
| Molecular Formula | C₈H₈BrI |
| Molecular Weight | 310.96 g/mol |
| Boiling Point | 282.0 ± 28.0 °C at 760 mmHg |
| Physical Form | Liquid |
| Purity | ≥95% - 97% |
Data sourced from commercial supplier information.
Emerging Synthetic Strategies for Aryl Halides
The synthesis of polysubstituted aryl halides is foundational to their use. While classical methods, such as the Sandmeyer reaction involving the diazotization of anilines, remain effective for producing compounds like 1-bromo-4-iodobenzene from 4-bromoaniline (B143363), contemporary research focuses on more efficient and versatile strategies.
Emerging trends include:
Metal-Catalyzed Halogen Exchange: These reactions, often termed aromatic Finkelstein reactions, allow for the interconversion of aryl halides (e.g., Ar-Br to Ar-I or Ar-Cl to Ar-F). Copper and palladium catalysts have proven effective in these transformations, providing pathways to synthesize specific halogen patterns that may be difficult to achieve through direct halogenation.
C-H Bond Functionalization: Direct, regioselective halogenation of aromatic C-H bonds is a highly sought-after strategy that minimizes the need for pre-functionalized starting materials. While controlling regioselectivity on a complex scaffold like ethylbenzene (B125841) can be challenging, advances in directing group chemistry and catalyst design are making these transformations increasingly viable.
Alternative Aryl Surrogates: To circumvent the use of traditional aryl halides, researchers are exploring alternative electrophilic partners. Arylsulfonyl hydrazides, for example, have been used as aryl surrogates in desulfitative coupling reactions, offering an environmentally benign route to biaryl compounds. Such strategies could be adapted to generate complex aromatic systems.
These modern methods offer potential routes to synthesize this compound and its derivatives with greater efficiency and control than traditional multi-step sequences.
Advancements in Cross-Coupling Technologies for Complex Molecular Architectures
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. For a substrate like this compound, these reactions are the key to unlocking its potential. The differential reactivity of the C-I and C-Br bonds allows for programmed, sequential couplings to build intricate molecular frameworks.
Recent advancements have significantly expanded the capabilities of these reactions:
Highly Active Catalysts: The development of new ligands (e.g., bulky alkylphosphines) and precatalysts has led to the emergence of highly active L₁Pd(0) catalytic species. These catalysts can operate at lower loadings, under milder conditions, and with a broader range of substrates, including historically challenging ones.
Expansion to Other Metals: While palladium remains dominant, significant progress has been made using catalysts based on more earth-abundant first-row transition metals like nickel and copper. These systems offer alternative reactivity and can be more cost-effective, although they sometimes require harsher conditions.
Broader Reaction Scope: Cross-coupling is no longer limited to C-C bond formation. The Buchwald-Hartwig amination, for instance, allows for C-N bond formation, further diversifying the types of structures that can be synthesized from aryl halide precursors.
A molecule such as this compound is an ideal platform for leveraging these technologies. One could envision a Suzuki coupling at the iodine position, followed by a Buchwald-Hartwig amination at the bromine position, rapidly assembling a complex molecule with multiple points of diversity.
Prospects in Drug Design and Materials Innovation Driven by Polyhalogenated Aromatics
Halogen atoms are not mere placeholders in functional molecules; they are powerful modulators of physicochemical properties. The incorporation of halogens is a well-established strategy in medicinal chemistry to enhance therapeutic profiles.
In Drug Design: Halogenation can improve metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. It can also increase lipophilicity, which influences cell membrane permeability and bioavailability. Furthermore, halogens can participate in "halogen bonding," a specific type of non-covalent interaction with biological targets that can significantly enhance binding affinity and drug efficacy. A building block like this compound provides a scaffold to which pharmacophoric groups can be attached, with the halogens fine-tuning the properties of the final compound.
In Materials Science: Polyhalogenated aromatics are crucial intermediates for functional materials. They serve as precursors for organic light-emitting diodes (OLEDs), liquid crystals, and conducting polymers. The specific substitution pattern and electronic nature of the aryl halide can dictate the final material's optical and electronic properties, such as its band gap and charge transport capabilities. The unique substitution pattern of this compound could be exploited to create novel materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-bromo-2-ethyl-4-iodobenzene, and how are they experimentally determined?
- Answer : The compound has a molecular formula of C₈H₈BrI (molecular weight: 310.96 g/mol), with a boiling point of 84–86°C (0.4 mmHg) and a log P (octanol-water) of 3.75, indicating moderate lipophilicity . These properties are typically determined using techniques like gas chromatography (GC) for boiling point, shake-flask methods for log P, and mass spectrometry (MS) for molecular weight validation. X-ray crystallography (using programs like SHELXL ) can confirm structural features.
Q. What synthetic routes are commonly employed for this compound?
- Answer : The compound is synthesized via electrophilic aromatic substitution. Bromination and iodination of ethylbenzene are typical, using Br₂ and I₂ with FeCl₃ or AlCl₃ as catalysts . Reaction conditions (temperature, stoichiometry) are optimized to minimize di-substitution byproducts. Purification often involves column chromatography or recrystallization to achieve >95% purity.
Q. How is the purity of this compound validated in research settings?
- Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection, NMR (¹H/¹³C) for structural confirmation, and elemental analysis to verify Br/I content . GC-MS can detect volatile impurities, while melting point analysis ensures consistency with literature values (e.g., CRC Handbook data ).
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Answer : The ethyl group introduces steric hindrance at the ortho position, directing nucleophilic attack to the para-iodo site. The iodine atom’s lower electronegativity (vs. bromine) enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Kinetic studies show iodine’s faster activation in Sonogashira reactions compared to bromine . Controlled conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid competing pathways .
Q. What contradictions exist in thermodynamic data for halogenated benzene derivatives, and how can they be resolved?
- Answer : Vapor pressure measurements for similar compounds (e.g., 1-bromo-4-iodobenzene) using diaphragm manometry and torsion mass-loss effusion show discrepancies due to experimental error margins (e.g., ±40 J·mol⁻¹ in ΔG) . Statistical error analysis and redundancy in methods (e.g., combining DSC and vapor pressure data) improve reliability. For this compound, systematic calibration against reference compounds is recommended.
Q. What strategies mitigate toxicity risks when handling this compound in biological studies?
- Answer : Toxicity assessments of halogenated aromatics suggest hepatotoxicity and nephrotoxicity in animal models at high doses . In vitro studies should use low concentrations (<1 mM) with cytotoxicity controls (e.g., MTT assays). Proper PPE (gloves, fume hoods) and waste disposal protocols are essential. Alternative halogen-free analogs can be explored for prolonged biological exposure.
Q. How does this compound compare to its mono-halogenated analogs in catalytic applications?
- Answer : The dual halogenation (Br/I) enables sequential functionalization, unlike mono-halogenated analogs (e.g., 1-bromo-2-ethylbenzene). In Heck reactions, iodine’s labile bond allows selective substitution, while bromine remains inert under milder conditions. DFT calculations reveal lower activation barriers for iodine in oxidative addition steps .
Methodological Considerations
Q. What experimental designs are optimal for studying substituent effects on halogen reactivity in this compound?
- Answer : Competitive reaction studies with varying catalysts (e.g., Pd(PPh₃)₄ vs. CuI) and nucleophiles (e.g., arylboronic acids vs. amines) can isolate electronic vs. steric effects. Kinetic monitoring via in situ IR or NMR quantifies reaction rates. Isotopic labeling (e.g., ¹²⁵I) tracks substitution pathways .
Q. How can researchers address discrepancies in crystallographic data for halogenated aromatics?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
